Prop-2-yn-1-yl benzoate
Overview
Description
Prop-2-yn-1-yl benzoate, also known as methyl 4-(prop-2-yn-1-yl)benzoate, is a chemical compound with the formula C10H8O2 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of Prop-2-yn-1-yl benzoate consists of 12 heavy atoms and 6 aromatic heavy atoms . It has 3 rotatable bonds .Physical And Chemical Properties Analysis
Prop-2-yn-1-yl benzoate has a molecular weight of 160.17 . It has a high GI absorption and is BBB permeant . It is soluble in water, with a solubility of 1.07 mg/ml .Scientific Research Applications
1. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Summary of Application: Prop-2-yn-1-yl benzoate is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These compounds are synthesized in good yields (53–85%) .
- Methods of Application: Differently substituted phenol and aniline derivatives are allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Results or Outcomes: The reaction favors the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction . Phenol derivatives gave good yields as compared to that of aniline .
2. Chemical Probe Synthesis
- Summary of Application: Prop-2-yn-1-yl benzoate is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
3. Oxidative Formylation of N-Alkyl-N-(Prop-2-Yn-1-Yl)Anilines
- Summary of Application: Prop-2-yn-1-yl benzoate is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
- Methods of Application: The reaction is induced by visible light and carried out in the presence of molecular oxygen . The reaction does not require an external photosensitizer .
- Results or Outcomes: The reaction affords the corresponding formamides in good yields under mild conditions .
4. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Summary of Application: Prop-2-yn-1-yl benzoate is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These compounds are synthesized in good yields .
- Methods of Application: Different phenol and aniline derivatives are allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Results or Outcomes: The reaction favors the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction . Phenol derivatives gave good yields as compared to that of aniline .
5. Chemical Probe Synthesis
- Summary of Application: Prop-2-yn-1-yl benzoate is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
6. Oxidative Formylation of N-Alkyl-N-(Prop-2-Yn-1-Yl)Anilines
- Summary of Application: Prop-2-yn-1-yl benzoate is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
- Methods of Application: The reaction is induced by visible light and carried out in the presence of molecular oxygen . The reaction does not require an external photosensitizer .
- Results or Outcomes: The reaction affords the corresponding formamides in good yields under mild conditions .
4. Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives
- Summary of Application: Prop-2-yn-1-yl benzoate is used in the synthesis of (prop-2-ynyloxy)benzene and its derivatives . These compounds are synthesized in good yields .
- Methods of Application: Different phenol and aniline derivatives are allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .
- Results or Outcomes: The reaction favors the formation of stable phenoxide ion thus in turn favors the formation of product while electron donating groups do not favor the reaction . Phenol derivatives gave good yields as compared to that of aniline .
5. Chemical Probe Synthesis
- Summary of Application: Prop-2-yn-1-yl benzoate is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
6. Oxidative Formylation of N-Alkyl-N-(Prop-2-Yn-1-Yl)Anilines
- Summary of Application: Prop-2-yn-1-yl benzoate is used in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .
- Methods of Application: The reaction is induced by visible light and carried out in the presence of molecular oxygen . The reaction does not require an external photosensitizer .
- Results or Outcomes: The reaction affords the corresponding formamides in good yields under mild conditions .
Safety And Hazards
properties
IUPAC Name |
prop-2-ynyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHEMWCIUHARG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40986879 | |
Record name | Prop-2-yn-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-yn-1-yl benzoate | |
CAS RN |
6750-04-5 | |
Record name | 6750-04-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prop-2-yn-1-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40986879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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